molecular formula C12H17BrN2O3S B262935 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide

3-bromo-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No. B262935
M. Wt: 349.25 g/mol
InChI Key: IBNOFYOMOCVINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07446113B2

Procedure details

Prepared by general procedure III from 3-Bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and 4-(2-Aminoethyl)-morpholine (2.80 mL, 22 mmol) to give the title compound (6.34 g,93%) as a white solid. MS (ISN) 347.1[(M−H)−], 349.3[(M+2−H)−].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[NH2:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([NH:12][CH2:13][CH2:14][N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
2.8 mL
Type
reactant
Smiles
NCCN1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.